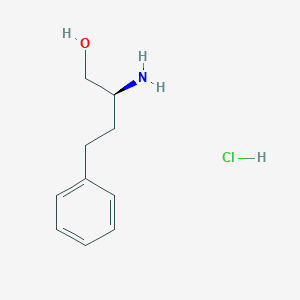

(2S)-2-amino-4-phenylbutan-1-ol hydrochloride

Description

(2S)-2-Amino-4-phenylbutan-1-ol hydrochloride is a chiral amino alcohol derivative with the molecular formula C₁₀H₁₅NO·HCl and a molecular weight of 201.70 g/mol. It is synthesized via the reduction of L-homophenylalanine or its ethyl ester derivatives, yielding a stereochemically pure product critical for pharmaceutical applications . The compound’s phenyl group enhances lipophilicity, making it valuable in asymmetric catalysis and as a building block for antiviral agents and chiral ligands . Its CAS number is 27038-09-1 .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-phenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(8-12)7-6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNNMSBSLSBRGI-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150935-38-9 | |

| Record name | Benzenebutanol, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150935-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (2S)-2-amino-4-phenylbutanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH4) in an alcohol solvent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of (2S)-2-amino-4-phenylbutanone or (2S)-2-amino-4-phenylbutanal.

Reduction: Formation of (2S)-2-amino-4-phenylbutanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

(2S)-2-amino-4-phenylbutan-1-ol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its enantioselectivity is crucial in asymmetric synthesis, facilitating the creation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions. Its structure allows it to act as a precursor in synthesizing biologically active molecules, which can modulate various biochemical pathways .

Medicine

The compound is explored for its potential therapeutic effects, particularly in treating neurological disorders. It may influence neurotransmitter levels, making it a candidate for neuropharmacological applications.

Industrial Applications

In the industrial sector, this compound is used in:

- Production of Fine Chemicals : It acts as an intermediate in synthesizing various chemicals.

- Polymer Synthesis : The compound can be employed in creating polymers with specific properties due to its functional groups .

Case Studies and Research Findings

Research indicates that this compound exhibits significant biological activity. For instance:

- Neuropharmacological Studies : Investigations into its effects on dopamine and norepinephrine modulation have shown promise in addressing mood disorders.

- Enzyme Interaction Studies : The compound's ability to form hydrogen bonds with enzymes has been documented, influencing their catalytic activity .

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and phenyl groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Varying Substituents

(a) (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Molecular Weight : 234.12 g/mol

- Key Differences : Features a ketone group at position 2 and a chlorine atom at position 1. The ketone reduces solubility in polar solvents compared to the hydroxyl group in the target compound.

- Applications : Intermediate in antiviral drug synthesis (e.g., protease inhibitors) .

(b) (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol Hydrochloride

- Molecular Formula: C₁₀H₁₄Cl₂NO

- Molecular Weight : 236.14 g/mol

- Key Differences : Chlorine substitution at position 1 and hydroxyl at position 2 alter steric and electronic properties, impacting binding affinity in antiviral targets .

- Stability : Stable at 5°C, but hygroscopicity may affect long-term storage .

(c) (1R,2S)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)

- Molecular Formula: C₁₀H₁₆ClNO

- Molecular Weight : 217.69 g/mol

- Key Differences: Methylamino group at position 2 instead of amino. Exhibits antimicrobial activity against E. coli (MIC: 87.5 ppm; MBC: 175 ppm) but degrades rapidly in urine (11% loss in 48 hours at 37°C) .

- Stability : Significant degradation (>70%) occurs in urine after six months at -20°C, unlike the target compound’s relative stability .

Amino Alcohols with Shorter Carbon Chains

(a) (S)-2-Amino-3-methylbutan-1-ol

- Molecular Formula: C₅H₁₃NO

- Molecular Weight : 103.16 g/mol

- Key Differences: Shorter carbon chain and methyl substituent instead of phenyl.

(b) (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

Compounds with Distinct Functional Groups

(a) 4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF)

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

- Stereochemical Impact : The (2S) configuration in the target compound enhances enantioselectivity in catalysis, unlike racemic mixtures of analogues like MPPH .

- Stability: Chlorinated derivatives (e.g., (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol HCl) exhibit better thermal stability but require stringent storage conditions .

- Biological Activity : The phenyl group in the target compound improves lipid membrane interaction, critical for antiviral efficacy, whereas shorter-chain analogues lack this advantage .

Biological Activity

(2S)-2-amino-4-phenylbutan-1-ol hydrochloride, often referred to as a chiral building block, exhibits significant biological activity primarily through its interactions with various biological macromolecules. This compound plays a crucial role in enzyme mechanisms and protein-ligand interactions, making it valuable in both research and pharmaceutical applications.

The biological activity of this compound is largely attributed to its structural features, which facilitate specific interactions with enzymes and receptors. The presence of the amino and phenyl groups allows for hydrogen bonding and other interactions that modulate the activity of target molecules. This compound can function as a ligand, influencing various biochemical pathways by binding to specific sites on proteins or enzymes.

Enzyme Studies

This compound is utilized in studies focusing on enzyme mechanisms. Its ability to act as a substrate or inhibitor can provide insights into the catalytic processes of enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis .

Peptide Synthesis

The compound is extensively used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) derivative of this compound serves as a protecting group for amines, allowing for the selective formation of peptide bonds while preventing side reactions. Peptides synthesized using this compound can exhibit various biological functions, including antimicrobial and antitumor activities .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (2S)-2-amino-4-phenylbutanone | Ketone group replaces hydroxyl | Involved in metabolic pathways |

| (2S)-2-amino-4-phenylbutanal | Aldehyde group adds reactivity | Potentially reactive in synthetic chemistry |

| Fmoc-(S)-2-amino-4-phenylbutan-1-ol | Fmoc protecting group enhances stability | Facilitates peptide synthesis |

The unique chiral configuration and the combination of functional groups in this compound allow for distinct interactions within biological systems, making it a valuable compound for diverse applications.

Study on Enzyme Interaction

In a study examining the role of this compound in enzyme catalysis, researchers found that this compound could effectively inhibit specific transaminases. The inhibition was characterized by competitive binding at the active site, demonstrating its potential as a lead compound for drug development targeting metabolic disorders .

Peptide Synthesis Efficiency

A recent investigation into peptide synthesis efficiency highlighted that using Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride resulted in high yields of desired peptides with minimal racemization. The study reported yields exceeding 90% for several peptides synthesized under optimized conditions, showcasing the compound's utility in producing enantiopure products .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S)-2-amino-4-phenylbutan-1-ol hydrochloride with high stereochemical purity?

- Methodological Answer : The stereochemistry of the compound is critical for its biological activity. To achieve the (2S) configuration, asymmetric synthesis or chiral resolution methods (e.g., diastereomeric salt formation) are recommended. For example, in related compounds like ephedrine derivatives, stereochemical control is achieved via enantioselective catalysis or enzymatic resolution . Characterization using chiral HPLC or polarimetry is essential to confirm enantiomeric excess (>98% purity). Stability studies under synthetic conditions (e.g., pH, temperature) should be conducted to prevent racemization .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 210–254 nm) is widely used for quantification. For example, in stability studies of structurally similar compounds, chromatographic separation using C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) resolved degradation products effectively . Mass spectrometry (LC-MS/MS) is recommended for structural confirmation, particularly in biological samples, to distinguish the compound from metabolites or impurities .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at −20°C to minimize hydrolysis and oxidation. Stability data for analogous hydrochlorides show significant degradation at 37°C within days, with 70% degradation observed after 30 days at −20°C . Avoid exposure to moisture and glass containers, as hydrochloride salts may react with silanol groups on glass surfaces .

Advanced Research Questions

Q. What mechanistic insights explain the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Degradation studies of similar compounds (e.g., MPPH) reveal hydrolysis of the amino alcohol group as a primary pathway under acidic conditions, while oxidation dominates at neutral/basic pH. Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS can identify degradation products. For instance, in ephedrine derivatives, oxidation at the β-hydroxyl group generates ketone byproducts . Computational modeling (e.g., DFT) may predict vulnerable sites in the molecule for targeted stabilization strategies.

Q. How can researchers resolve contradictions in stability data across different experimental setups?

- Methodological Answer : Discrepancies often arise from variations in sample preparation (e.g., solvent choice, oxygen exposure) or analytical methods. For example, plasma matrix effects in stability studies can artificially inflate degradation rates due to protein binding . To standardize data, use validated protocols (ICH Q2 guidelines) and include internal standards (e.g., deuterated analogs) in LC-MS workflows. Replicate experiments under controlled inert atmospheres (e.g., nitrogen glovebox) to isolate environmental factors .

Q. What role does the hydrochloride salt form play in the compound’s solubility and bioavailability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays. However, salt dissociation in biological matrices (e.g., plasma) can alter pharmacokinetics. Comparative studies with freebase forms using equilibrium solubility assays (e.g., shake-flask method) and PAMPA permeability models are recommended. For example, in related amino alcohols, hydrochloride salts showed 3–5× higher solubility but reduced membrane permeability compared to freebases .

Q. How can researchers design experiments to assess the compound’s interaction with chiral receptors or enzymes?

- Methodological Answer : Use enantiomerically pure substrates and inhibitors in competitive binding assays. For instance, in studies of chiral β-amino alcohols, circular dichroism (CD) spectroscopy and X-ray crystallography resolved stereospecific binding to enzymes like alcohol dehydrogenases . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, followed by SPR or ITC for thermodynamic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.